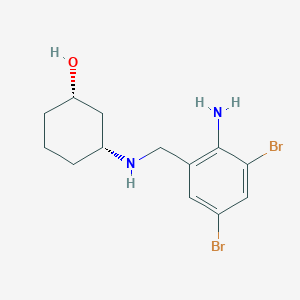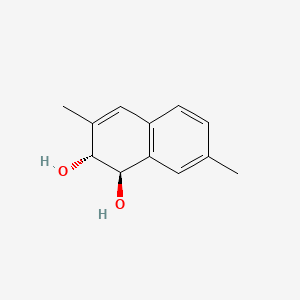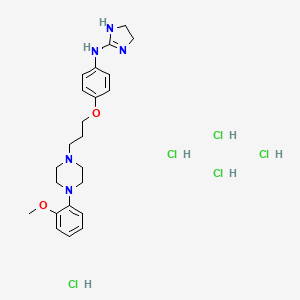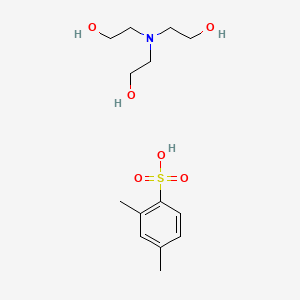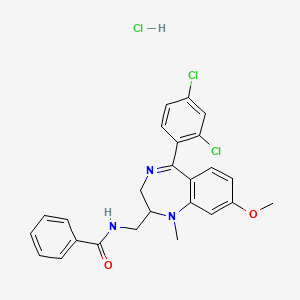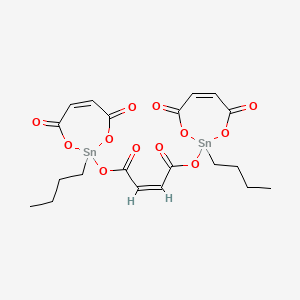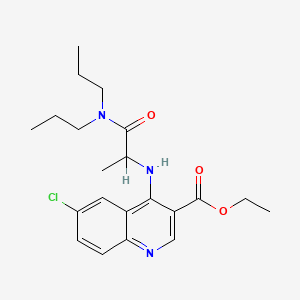
3-Quinolinecarboxylic acid, 6-chloro-4-((2-(dipropylamino)-1-methyl-2-oxoethyl)amino)-, ethyl ester, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 6-chloro-4-((2-(dipropylamino)-1-methyl-2-oxoethyl)amino)-, ethyl ester, (±)- is a complex organic compound with significant applications in various scientific fields. This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of the quinoline ring system, along with the specific substituents, imparts unique properties to this compound, making it a subject of interest in medicinal chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarboxylic acid, 6-chloro-4-((2-(dipropylamino)-1-methyl-2-oxoethyl)amino)-, ethyl ester, (±)- involves multiple steps, starting from readily available precursors. Common synthetic routes include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These classical synthesis protocols are often employed to construct the quinoline scaffold, which is then functionalized to obtain the desired compound. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Quinolinecarboxylic acid, 6-chloro-4-((2-(dipropylamino)-1-methyl-2-oxoethyl)amino)-, ethyl ester, (±)- undergoes various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce reduced quinoline derivatives
Aplicaciones Científicas De Investigación
3-Quinolinecarboxylic acid, 6-chloro-4-((2-(dipropylamino)-1-methyl-2-oxoethyl)amino)-, ethyl ester, (±)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, this compound is studied for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities . Additionally, it is used in the development of diagnostic agents and as a tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxylic acid, 6-chloro-4-((2-(dipropylamino)-1-methyl-2-oxoethyl)amino)-, ethyl ester, (±)- involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other quinoline derivatives, such as 6-chloro-4-hydroxyquinoline-3-carboxylic acid and 2-chloroquinoline-3-carbaldehyde . These compounds share the quinoline scaffold but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness: What sets 3-Quinolinecarboxylic acid, 6-chloro-4-((2-(dipropylamino)-1-methyl-2-oxoethyl)amino)-, ethyl ester, (±)- apart is its specific combination of substituents, which imparts unique properties and potential applications. The presence of the dipropylamino and ethyl ester groups, along with the chloro and oxoethyl substituents, contributes to its distinct chemical behavior and biological activity.
Propiedades
Número CAS |
127446-98-4 |
|---|---|
Fórmula molecular |
C21H28ClN3O3 |
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
ethyl 6-chloro-4-[[1-(dipropylamino)-1-oxopropan-2-yl]amino]quinoline-3-carboxylate |
InChI |
InChI=1S/C21H28ClN3O3/c1-5-10-25(11-6-2)20(26)14(4)24-19-16-12-15(22)8-9-18(16)23-13-17(19)21(27)28-7-3/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,23,24) |
Clave InChI |
BXSAHRFOQMODHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C(C)NC1=C2C=C(C=CC2=NC=C1C(=O)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


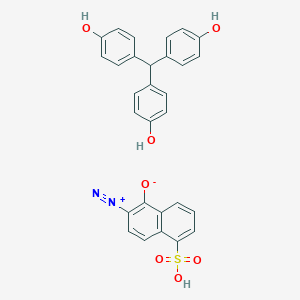
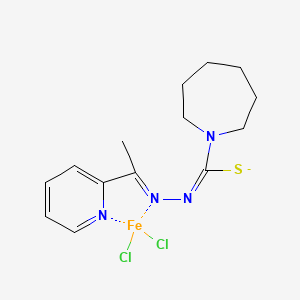

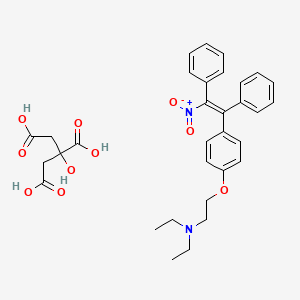
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
